2-Methyl-5-nitroindoline
Overview
Description
2-Methyl-5-nitroindoline is an organic compound with the molecular formula C9H10N2O2. It belongs to the class of indoline derivatives, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is notable for its nitro group at the 5-position and a methyl group at the 2-position on the indoline ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Mechanism of Action
Target of Action
It is often used in the synthesis of various inhibitors, suggesting that its targets could be related to the proteins or enzymes these inhibitors act upon .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the nitro group present in its structure .
Biochemical Pathways
Given its use in the synthesis of various inhibitors, it’s plausible that it may affect pathways related to the function of these inhibitors .
Result of Action
Given its use in the synthesis of various inhibitors, it’s likely that its effects would be related to the inhibition of the targets of these inhibitors .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It’s known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Methyl-5-nitroindoline involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could also include any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitroindoline typically involves the nitration of 2-methylindoline. One common method includes the following steps:
Nitration: 2-Methylindoline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitroindoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group at the 2-position can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic conditions.
Oxidation: Potassium permanganate in an alkaline medium
Major Products Formed
Reduction: 2-Methyl-5-aminoindoline.
Substitution: Various substituted indoline derivatives depending on the substituent introduced.
Oxidation: 2-Carboxy-5-nitroindoline
Scientific Research Applications
2-Methyl-5-nitroindoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroindole: Similar structure but with an indole ring instead of an indoline ring.
5-Nitroindoline: Lacks the methyl group at the 2-position.
2-Methylindoline: Lacks the nitro group at the 5-position
Uniqueness
2-Methyl-5-nitroindoline is unique due to the presence of both a nitro group and a methyl group on the indoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-5-nitro-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-3,5-6,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOZJSSFSXFDAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464026 | |
Record name | 2-Methyl-5-nitroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115210-54-3 | |
Record name | 2,3-Dihydro-2-methyl-5-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115210-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-nitroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-nitroindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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